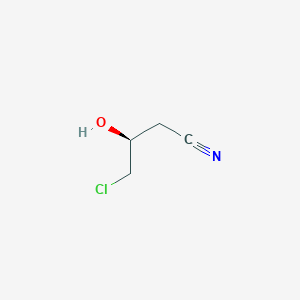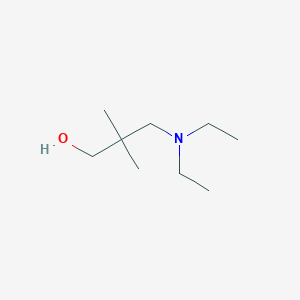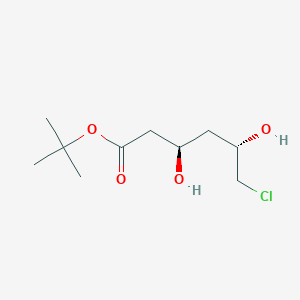
1,1'-Ethylidenebis(tryptophan)
Overview
Description
1,1’-Ethylidenebis(tryptophan) is a compound with the molecular formula C24H26N4O4 . It is a potential impurity found in commercial preparations of L-tryptophan . It has been associated with the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells .
Synthesis Analysis
Adding 1,1’-Ethylidenebis(tryptophan) to an in vitro hepatic protein synthesis system and measuring [3H]tryptophan incorporation into acid-precipitable proteins reveal that it competes similarly to that found with equimolar concentrations of unlabeled L-tryptophan .Molecular Structure Analysis
The molecular structure of 1,1’-Ethylidenebis(tryptophan) includes 61 bonds in total, with 35 non-H bonds, 22 multiple bonds, 8 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 Pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1’-Ethylidenebis(tryptophan) include a density of 1.4±0.1 g/cm3, a boiling point of 718.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It also has a molecular weight of 434.488 Da .Scientific Research Applications
Impurity in L-Tryptophan Preparations
EBT is a potential impurity found in commercial preparations of L-tryptophan . It is formed from acetaldehyde and tryptophan under acidic conditions .
Marker for Eosinophilia-Myalgia Syndrome (EMS)
EBT serves as a marker for EMS-suspicious tryptophan . EMS is a serious syndrome that involves eosinophilia (high levels of eosinophils, a type of white blood cell) and severe muscle pain.
Inducer of Eosinophil Activation
EBT can induce functional activation of human eosinophils and interleukin 5 production from T lymphocytes . This suggests that EBT might be involved in the pathogenesis of EMS through a bimodal mechanism including IL-5 generation by T cells and potentiation of eosinophil functional activation .
Stimulator of Eosinophilic Leukemia Cell Proliferation
EBT increases the proliferation of EoL-3 eosinophilic leukemia cells . This suggests a potential role of EBT in the proliferation of certain types of cancer cells.
Inducer of Tissue Inflammation and Fibrosis
EBT induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis in superficial adipose and panniculus carnosus tissues in mice . This suggests a potential role of EBT in the development of tissue inflammation and fibrosis.
Precursor for Synthesizing Compounds
EBT, an aromatic compound, stands as a composite of two tryptophan molecules united by a carbon-carbon double bond. It serves as a valuable precursor for synthesizing a wide array of compounds, including amino acids and peptides .
Role in Pharmaceutical and Feed Grade Tryptophan
EBT was detected in pharmaceutical-grade and feed-grade tryptophan in amounts of <20-1,400mg/kg . This highlights the importance of monitoring EBT levels in these products to ensure their safety and quality.
Mechanism of Action
Target of Action
1,1’-Ethylidenebis(tryptophan), also known as EBT, is a potential impurity found in commercial preparations of L-tryptophan . It primarily targets EoL-3 eosinophilic leukemia cells , human peripheral blood eosinophils , and human T cells . It promotes the proliferation of EoL-3 eosinophilic leukemia cells, enhances the release of eosinophil cationic protein from human peripheral blood eosinophils, and boosts IL-5 production in human T cells .
Safety and Hazards
1,1’-Ethylidenebis(tryptophan) is classified as a skin irritant (Category 2), eye damage/irritant (Category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
properties
IUPAC Name |
(2S)-2-amino-3-[1-[1-[3-[(2S)-2-amino-2-carboxyethyl]indol-1-yl]ethyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVQFQGSVEQBH-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N)N3C=C(C4=CC=CC=C43)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301794 | |
| Record name | 1,1′-Ethylidenebis[L-tryptophan] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Ethylidenebis(tryptophan) | |
CAS RN |
132685-02-0 | |
| Record name | 1,1′-Ethylidenebis[L-tryptophan] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132685-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Ethylidene bis(tryptophan) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132685020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-Ethylidenebis[L-tryptophan] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-ETHYLIDENEBIS(L-TRYPTOPHAN) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP857D0YL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)











